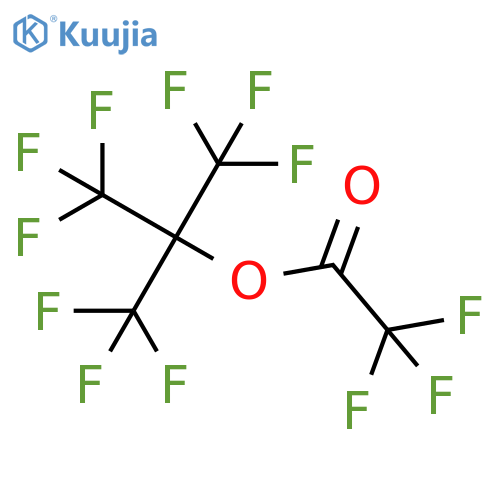Cas no 24165-10-4 (Perfluoro-t-butyl trifluoroacetate)

24165-10-4 structure
商品名:Perfluoro-t-butyl trifluoroacetate
Perfluoro-t-butyl trifluoroacetate 化学的及び物理的性質
名前と識別子
-
- Perfluoro-t-butyl trifluoroacetate
- 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl 2,2,2-trifluoroacetate
- Acetic acid, trifluoro-, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester
- AG-B-42465
- CTK0J5183
- F-tert.-Butyltrifluoracetat
- Perfluoro-t-butyl-perfluoroacetat
- Perfluor-tert.-butyl perfluoracetat
- 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl trifluoroacetate
- Perfluoro(t-butyl acetate)
- 24165-10-4
- MS-20824
- 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl trifluoroacetate
- MFCD00427759
- Acetic acid, 2,2,2-trifluoro-, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl?ester
- SCHEMBL11671024
- AKOS015852907
- Nonafluoro-tert-butyl trifluoroacetate
- 2,2,2-Trifluoro-1,1-bis(trifluoromethyl)ethyl=trifluoroacetate
- 2,2,2-Trifluoro-1,1-bis(trifluoromethyl)ethyl 2,2,2-trifluoroacetate
- [1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] 2,2,2-trifluoroacetate
- perfluoro-tertiary-butyl perfluoroacetate
- trifluoroacetic acid 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester
- DTXSID40614100
-
- MDL: MFCD00427759
- インチ: InChI=1S/C6F12O2/c7-2(8,9)1(19)20-3(4(10,11)12,5(13,14)15)6(16,17)18
- InChIKey: FXSOHPXIFIETIO-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C(F)(F)F)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 331.9706
- どういたいしつりょう: 331.9706672g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 331
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- 密度みつど: 1.688
- ふってん: 49.9°C at 760 mmHg
- 屈折率: 1.27
- PSA: 26.3
Perfluoro-t-butyl trifluoroacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | MS-20824-25g |
Nonafluoro-tert-butyl trifluoroacetate |
24165-10-4 | >97% | 25g |
£515.00 | 2025-02-08 | |
| A2B Chem LLC | AF76054-50g |
2,2,2-Trifluoro-1,1-bis(trifluoromethyl)ethyl=trifluoroacetate |
24165-10-4 | 97% | 50g |
$488.00 | 2024-04-20 | |
| A2B Chem LLC | AF76054-100g |
2,2,2-Trifluoro-1,1-bis(trifluoromethyl)ethyl=trifluoroacetate |
24165-10-4 | 97% | 100g |
$1535.00 | 2023-12-31 | |
| A2B Chem LLC | AF76054-10g |
2,2,2-Trifluoro-1,1-bis(trifluoromethyl)ethyl=trifluoroacetate |
24165-10-4 | 97% | 10g |
$207.00 | 2024-04-20 | |
| A2B Chem LLC | AF76054-5g |
2,2,2-Trifluoro-1,1-bis(trifluoromethyl)ethyl=trifluoroacetate |
24165-10-4 | 97% | 5g |
$202.00 | 2024-04-20 | |
| A2B Chem LLC | AF76054-25g |
2,2,2-Trifluoro-1,1-bis(trifluoromethyl)ethyl=trifluoroacetate |
24165-10-4 | 97% | 25g |
$321.00 | 2024-04-20 | |
| Key Organics Ltd | MS-20824-5g |
Nonafluoro-tert-butyl trifluoroacetate |
24165-10-4 | >97% | 5g |
£151.00 | 2025-02-08 |
Perfluoro-t-butyl trifluoroacetate 関連文献
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
24165-10-4 (Perfluoro-t-butyl trifluoroacetate) 関連製品
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
